

# Application Note: HPLC Purity Assessment of Voriconazole (CAS 173676-54-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-*n*-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Cat. No.: B027815

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Voriconazole, identified by CAS number 173676-54-5, is a broad-spectrum triazole antifungal agent.<sup>[1]</sup> Its primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14- $\alpha$ -sterol demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.<sup>[1]</sup> Ensuring the purity of Voriconazole is critical for its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Voriconazole purity and the analysis of its related substances. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

## Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of Voriconazole.

### 2.1. Materials and Reagents

- Voriconazole reference standard (Purity  $\geq$  99.5%)
- Voriconazole sample for analysis

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium phosphate dibasic (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (Milli-Q or equivalent)

## 2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent with UV detector
Column	Agilent Zorbax SB-C18 (250 mm x 4.6 mm i.d., 5 µm) or Hypersil C18 (250 x 4.6 mm)[1][2]
Mobile Phase	50 mM Ammonium phosphate dibasic buffer (pH 6.0, adjusted with orthophosphoric acid) : Acetonitrile (52:48, v/v)[1]
Flow Rate	1.0 mL/min[1][2]
Column Temperature	25°C[1]
Detection Wavelength	250 nm or 256 nm[1][3]
Injection Volume	20 µL[1]
Run Time	Approximately 30 minutes

## 2.3. Preparation of Solutions

- Mobile Phase Preparation: Prepare a 50 mM solution of ammonium phosphate dibasic in water. Adjust the pH to 6.0 using diluted orthophosphoric acid. Mix this buffer with acetonitrile in a 52:48 (v/v) ratio, filter through a 0.45 µm membrane filter, and degas.[1]

- Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Voriconazole reference standard in the mobile phase.[\[1\]](#)
- Standard Solution for Assay (50 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 50 µg/mL.[\[1\]](#)
- Standard Solution for Related Substances (2.5 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 2.5 µg/mL (representing 0.5% of the sample concentration).
- Sample Solution for Assay (50 µg/mL): Accurately weigh and dissolve an appropriate amount of the Voriconazole sample in the mobile phase to obtain a final concentration of 50 µg/mL.
- Sample Solution for Related Substances (500 µg/mL): Accurately weigh and dissolve an appropriate amount of the Voriconazole sample in the mobile phase to obtain a final concentration of 500 µg/mL.

## Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.

Parameter	Result
Linearity	Linear response observed in the range of 5-25 µg/mL ( $r^2 > 0.99$ )[2]
Accuracy (% Recovery)	98.8% to 100.4% for the assay; 96.3% to 103.2% for impurities[1]
Precision (% RSD)	Intra-day and inter-day precision %RSD < 2%[2]
Limit of Detection (LOD)	0.01% - 0.02% for known impurities[1]
Limit of Quantitation (LOQ)	Typically three times the LOD.
Specificity	The method is specific, with no interference from excipients or degradation products.[2]
Robustness	The method is robust for small variations in flow rate, column temperature, pH, and mobile phase composition.[1]

## Data Presentation

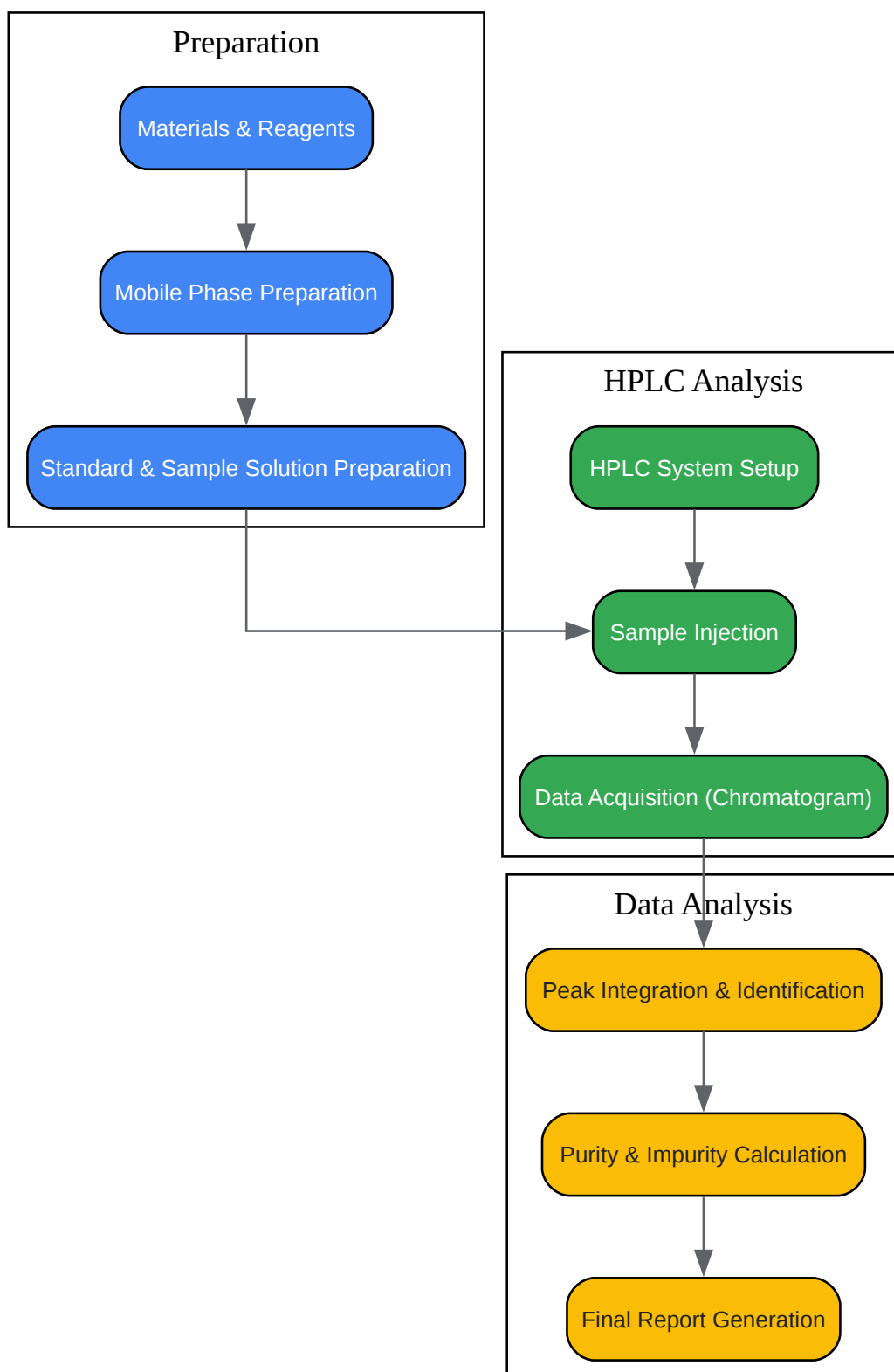
Table 1: System Suitability Results

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	$\leq 2.0$	1.2
Theoretical Plates	$\geq 2000$	> 5000
% RSD of Peak Area	$\leq 2.0\%$ (for n=6)	< 1.0%

Table 2: Purity Assessment of a Voriconazole Batch

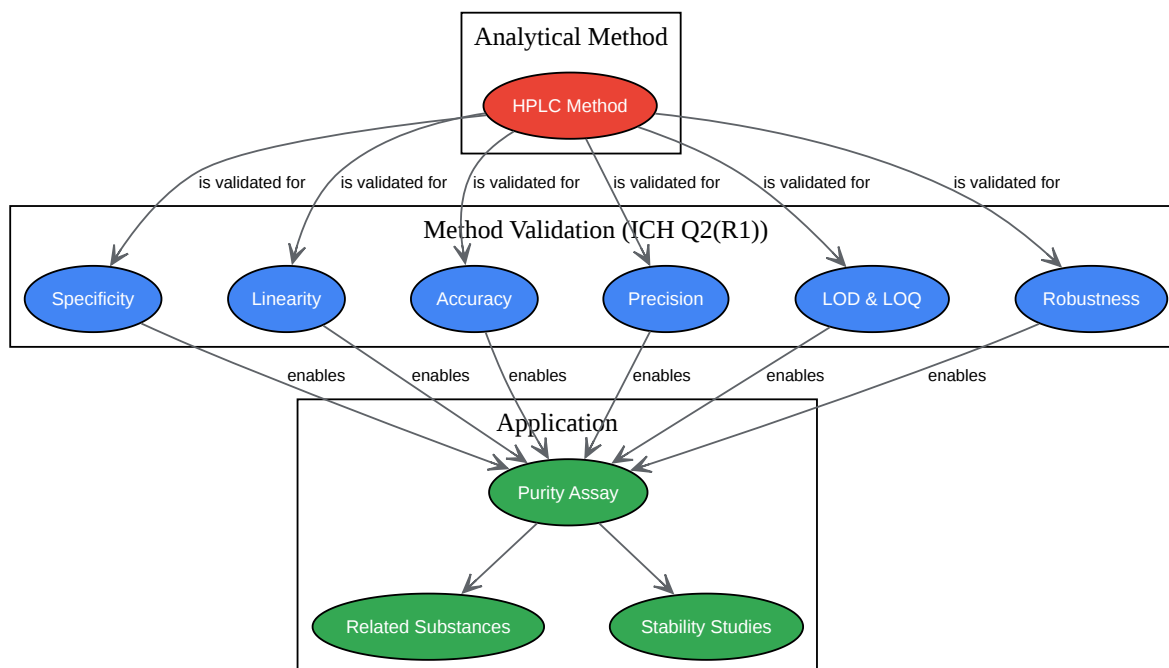
Peak Name	Retention Time (min)	Area	Area %	Specification
Impurity A	8.5	1500	0.05	$\leq 0.15\%$
Impurity B	10.2	2100	0.07	$\leq 0.15\%$
Voriconazole	12.1	2985000	99.85	$\geq 99.0\%$
Unknown Impurity	15.8	900	0.03	$\leq 0.10\%$
Total Impurities	0.15	$\leq 1.0\%$		

## Visualizations



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Caption: Experimental workflow for HPLC purity assessment of Voriconazole.



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Caption: Logical relationship of the HPLC method validation and application.

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## References

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